(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Overview
Description
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a deuterated form of cholesterol, where six hydrogen atoms are replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and pharmacology. The molecular formula of this compound is C27H40D6O, and it has a molecular weight of 392.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is synthesized through the deuteration of cholesterol. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where cholesterol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of deuterated cholesterol. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions similar to natural cholesterol. These include:
Reduction: Reduction reactions can convert this compound into different sterols and stanols.
Substitution: Substitution reactions can introduce different functional groups into the cholesterol molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxysterols: Formed through oxidation.
Sterols and Stanols: Formed through reduction.
Functionalized Cholesterol Derivatives: Formed through substitution reactions.
Scientific Research Applications
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is widely used in scientific research due to its unique properties:
Mechanism of Action
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It integrates into cell membranes, influencing their fluidity and permeability. Additionally, it serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The deuterium atoms in this compound allow researchers to trace its metabolic pathways using techniques like mass spectrometry .
Comparison with Similar Compounds
Cholesterol: The natural form of (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol.
Cholesteryl Esters: Esterified forms of cholesterol that are more hydrophobic and stored in cells.
Oxysterols: Oxidized derivatives of cholesterol involved in various biological processes.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in research areas where understanding cholesterol dynamics is crucial .
Properties
IUPAC Name |
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i9D,13D2,17D2,21D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-HIRYTKJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])(C3CC[C@]4(C([C@@H]3C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.